methyl (2E)-(4-oxo-1,3-thiazolidin-2-ylidene)ethanoate
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Overview
Description
Methyl (2E)-(4-oxo-1,3-thiazolidin-2-ylidene)ethanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazolidine ring makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2E)-(4-oxo-1,3-thiazolidin-2-ylidene)ethanoate can be synthesized through the reaction of a thiazolidine derivative with an appropriate esterifying agent. One common method involves the reaction of 4-oxo-1,3-thiazolidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-(4-oxo-1,3-thiazolidin-2-ylidene)ethanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Major Products Formed
Scientific Research Applications
Methyl (2E)-(4-oxo-1,3-thiazolidin-2-ylidene)ethanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (2E)-(4-oxo-1,3-thiazolidin-2-ylidene)ethanoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl acetate: Another ester used in perfumes and flavoring agents.
Methyl butyrate: Known for its fruity aroma, used in food flavoring.
Uniqueness
Methyl (2E)-(4-oxo-1,3-thiazolidin-2-ylidene)ethanoate is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler esters like methyl acetate and ethyl acetate, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C6H7NO3S |
---|---|
Molecular Weight |
173.19 g/mol |
IUPAC Name |
methyl (2E)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C6H7NO3S/c1-10-6(9)2-5-7-4(8)3-11-5/h2H,3H2,1H3,(H,7,8)/b5-2+ |
InChI Key |
YERBFSSSKXIGIJ-GORDUTHDSA-N |
Isomeric SMILES |
COC(=O)/C=C/1\NC(=O)CS1 |
Canonical SMILES |
COC(=O)C=C1NC(=O)CS1 |
Origin of Product |
United States |
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